2,5-Dichloroquinolin-8-ol CAS number and structure
2,5-Dichloroquinolin-8-ol CAS number and structure
An In-Depth Technical Guide to 2,5-Dichloroquinolin-8-ol
This guide provides a comprehensive technical overview of 2,5-dichloroquinolin-8-ol, a halogenated derivative of the versatile 8-hydroxyquinoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical information on the compound's chemical identity, physicochemical properties, proposed synthesis, potential therapeutic applications, and essential laboratory protocols. The insights herein are grounded in established chemical principles and data from analogous compounds, offering a robust framework for future research and development.
Core Chemical Identity
2,5-Dichloroquinolin-8-ol is a distinct chemical entity within the broader class of substituted quinolines. The strategic placement of two chlorine atoms on the quinoline ring system, combined with the chelating 8-hydroxyl group, suggests a unique electronic and steric profile that is ripe for investigation in medicinal chemistry.
The definitive Chemical Abstracts Service (CAS) Registry Number for this compound is 56550-18-6 .[1][2]
Table 1: Chemical Identifiers for 2,5-Dichloroquinolin-8-ol
| Identifier | Value | Source |
| CAS Number | 56550-18-6 | ChemWhat, NextSDS[1][2] |
| Molecular Formula | C₉H₅Cl₂NO | PubChem |
| IUPAC Name | 2,5-dichloroquinolin-8-ol | PubChem |
| SMILES | C1=CC(=NC2=C(C=CC(=C21)Cl)O)Cl | PubChem |
| InChI | InChI=1S/C9H5Cl2NO/c10-6-2-3-7(13)9-5(6)1-4-8(11)12-9/h1-4,13H | PubChem |
| InChIKey | QZWOMXOWXIOAOI-UHFFFAOYSA-N | PubChem |
Caption: 2D structure of 2,5-Dichloroquinolin-8-ol.
Physicochemical Properties: A Predictive Analysis
Experimentally determined physicochemical data for 2,5-dichloroquinolin-8-ol are not extensively reported in public literature. However, computational models provide reliable estimates that are crucial for designing experimental protocols, such as selecting appropriate solvent systems for synthesis and analysis, and for preliminary drug-likeness assessments.
Table 2: Predicted Physicochemical Properties of 2,5-Dichloroquinolin-8-ol
| Property | Predicted Value | Source |
| Molecular Weight | 214.05 g/mol | PubChem |
| Monoisotopic Mass | 212.97482 Da | PubChem |
| XlogP | 3.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
Note: These values are computationally predicted and should be confirmed by empirical measurement.
Synthesis and Characterization: A Proposed Pathway
The causality for this choice rests on the activating, ortho-para directing nature of the hydroxyl group on the quinoline ring. However, the pyridine ring is deactivating, guiding substitution onto the benzene ring. The synthesis of related compounds like 2-alkyl-5,7-dichloro-8-hydroxyquinoline via chlorination with NCS under acidic conditions provides a strong precedent for this approach.[3]
Caption: Proposed synthetic workflow for 2,5-Dichloroquinolin-8-ol.
Detailed Experimental Protocol (Proposed)
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 2-chloroquinolin-8-ol in glacial acetic acid.
-
Reagent Addition: Add 1.1 equivalents of N-Chlorosuccinimide (NCS) to the solution portion-wise at room temperature.
-
Reaction Execution: Heat the reaction mixture to 60-80°C and monitor the progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to yield pure 2,5-dichloroquinolin-8-ol.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC).
Potential Applications in Drug Discovery
The 8-hydroxyquinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities.[3][4] This activity is often linked to the scaffold's ability to chelate essential metal ions, thereby disrupting critical biological processes in pathogens or cancer cells.
Halogenation is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The specific substitution pattern of 2,5-dichloroquinolin-8-ol differentiates it from more commonly studied isomers like 5,7-dichloroquinolin-8-ol (a component of the antimicrobial Halquinol) and 5-chloroquinolin-8-ol (Cloxyquin).[5][6][7]
Caption: Biological potential of 2,5-dichloroquinolin-8-ol.
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Antimicrobial & Antifungal Activity: Halquinol, a mixture containing chlorinated 8-hydroxyquinolines, is a potent antimicrobial agent used in veterinary medicine to prevent and treat various infections.[8][9] The structural similarity suggests that 2,5-dichloroquinolin-8-ol is a strong candidate for screening against a broad spectrum of bacteria and fungi.
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Antitubercular Activity: Cloxyquin (5-chloroquinolin-8-ol) has demonstrated good in-vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[6] This highlights a promising avenue of investigation for 2,5-dichloroquinolin-8-ol, as its unique substitution may offer an altered activity profile or mechanism of action.
-
Anticancer Potential: Numerous 8-hydroxyquinoline derivatives have been investigated as anticancer agents, often attributed to their ability to induce apoptosis and inhibit signaling pathways crucial for tumor growth.[10] The specific electronic properties conferred by the 2,5-dichloro substitution pattern warrant its inclusion in anticancer screening programs.
Analytical Methodologies: Purity and Quantification
A robust analytical method is paramount for ensuring the purity of the synthesized compound and for its quantification in various matrices during development. A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard for this purpose. The following protocol is adapted from established methods for similar halogenated quinolines.[11]
Caption: Standard analytical workflow for 2,5-dichloroquinolin-8-ol.
Protocol: RP-HPLC Method for Purity Assessment
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System Preparation: Set up an HPLC system equipped with a C18 reverse-phase column, a UV detector, and an isocratic pump.
-
Mobile Phase Preparation: Prepare the mobile phase consisting of a mixture of HPLC-grade acetonitrile and water (e.g., 90:10 v/v). Adjust the pH of the aqueous component to 3.0 with phosphoric acid. Degas the mobile phase by sonication before use.[11]
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Standard Solution: Prepare a stock solution of 2,5-dichloroquinolin-8-ol at a known concentration (e.g., 1 mg/mL) in the mobile phase. Prepare a series of dilutions to generate a calibration curve.
-
Sample Solution: Prepare the sample to be analyzed at a similar concentration.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm.
-
Column Temperature: Ambient.
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by the area percentage of the principal peak. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standards.
Safety, Handling, and Storage
While a specific Material Safety Data Sheet (MSDS) for 2,5-dichloroquinolin-8-ol is not widely available, data from structurally similar compounds like 4,8-dichloroquinoline and 5-chloro-8-hydroxyquinoline provide essential guidance for safe handling.[12][13]
-
Primary Hazards: Assumed to be a skin, eye, and respiratory tract irritant. May be harmful if swallowed or inhaled.[12][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear suitable chemical-resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator is required.
-
Skin and Body: Wear a lab coat and appropriate protective clothing.
-
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid creating dust.[12]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials.[12]
Conclusion
2,5-Dichloroquinolin-8-ol (CAS No. 56550-18-6) is a halogenated quinoline derivative with significant, yet largely unexplored, potential in the field of drug discovery. Its structural relationship to known antimicrobial and anticancer agents makes it a compelling target for synthesis and biological evaluation. This guide provides a foundational framework for researchers, outlining its chemical identity, a plausible synthetic route, robust analytical methods, and essential safety protocols. The unique substitution pattern of this molecule offers a valuable opportunity to expand the chemical space of medicinally relevant 8-hydroxyquinolines and potentially develop novel therapeutic leads.
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